2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H4ClF4N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents confer distinct electronic and steric effects, making the compound valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloromethylpyridine with fluorinating agents such as hydrogen fluoride and iron(III) fluoride at elevated temperatures . Another approach is the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives using transition metal-based catalysts like iron fluoride at temperatures above 300°C .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-temperature vapor-phase reactions with appropriate catalysts is favored for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be readily displaced by nucleophiles, leading to the formation of a wide range of substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with amines can yield aminopyridine derivatives, while reaction with alkoxides can produce alkoxypyridine derivatives .
Scientific Research Applications
2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological targets, leading to increased binding affinity and specificity . Additionally, the electron-withdrawing nature of the fluorine atoms can modulate the compound’s reactivity and stability, influencing its overall biological activity .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the fluorine atom at the 3-position, which can result in different chemical and biological properties.
2-Fluoro-6-(trifluoromethyl)pyridine: This compound lacks the chloromethyl group, which can affect its reactivity and applications.
Uniqueness: 2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine is unique due to the combination of chlorine and fluorine substituents on the pyridine ring. This specific arrangement imparts distinct electronic properties, making it particularly valuable in the synthesis of specialized fluorinated compounds and in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
2-(chloromethyl)-3-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOROHIXTGAKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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